Ethyl 2-propyl-6-(trifluoromethyl)nicotinate
Description
Ethyl 2-propyl-6-(trifluoromethyl)nicotinate is a nicotinic acid derivative characterized by a pyridine ring substituted with a propyl group at position 2, a trifluoromethyl (-CF₃) group at position 6, and an ethyl ester moiety at position 3. This compound belongs to a class of nicotinate esters, which are widely explored in medicinal and agrochemical research due to their structural versatility and bioactivity. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the propyl substituent may influence steric and electronic interactions with biological targets.
Properties
IUPAC Name |
ethyl 2-propyl-6-(trifluoromethyl)pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO2/c1-3-5-9-8(11(17)18-4-2)6-7-10(16-9)12(13,14)15/h6-7H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMLBMWRTTDSCCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CC(=N1)C(F)(F)F)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-propyl-6-(trifluoromethyl)nicotinate typically involves the esterification of 2-propyl-6-(trifluoromethyl)nicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-propyl-6-(trifluoromethyl)nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 2-propyl-6-(trifluoromethyl)nicotinate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of nicotinic acid pathways is beneficial.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of ethyl 2-propyl-6-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential therapeutic applications, as it can modulate the activity of target proteins and pathways involved in disease processes.
Comparison with Similar Compounds
Key Observations :
- Lipophilicity: The trifluoromethyl group in this compound likely increases lipophilicity compared to hydroxy-substituted analogs (e.g., Ethyl 5-cyano-6-hydroxy-2-(trifluoromethyl)nicotinate) . This property may enhance membrane permeability in agrochemical applications.
- Synthetic Complexity : The synthesis of nicotinate esters often involves nucleophilic substitution or condensation reactions. For example, describes a method using sodium hydride in THF to form pyridine-carboxamide hybrids, which could be adapted for nicotinate ester synthesis with appropriate starting materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
